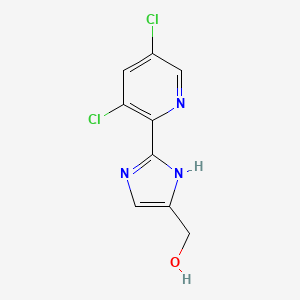
2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine atoms and a hydroxyl group in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dichloro-2-pyridinecarboxaldehyde with an imidazole derivative in the presence of a base. The reaction conditions often require moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the imidazole ring.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(3,5-dichloro-2-pyridyl)imidazole-5-carbaldehyde, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific pathways, resulting in the desired biological effect .
Comparación Con Compuestos Similares
2-(3,5-Dichloro-2-pyridyl)imidazole: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-(3,5-Dichloro-2-pyridyl)imidazole-4-methanol: Similar structure but with the hydroxyl group at a different position, leading to different chemical properties.
2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde:
Uniqueness: The presence of both chlorine atoms and a hydroxyl group in 2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C9H7Cl2N3O |
|---|---|
Peso molecular |
244.07 g/mol |
Nombre IUPAC |
[2-(3,5-dichloropyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C9H7Cl2N3O/c10-5-1-7(11)8(12-2-5)9-13-3-6(4-15)14-9/h1-3,15H,4H2,(H,13,14) |
Clave InChI |
CKEGLLKIYZCBBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)C2=NC=C(N2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















